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molecular formula C9H9BrO3 B1272264 3-Bromo-6-methoxy-2-methylbenzoic acid CAS No. 220901-25-7

3-Bromo-6-methoxy-2-methylbenzoic acid

Cat. No. B1272264
M. Wt: 245.07 g/mol
InChI Key: PZXLGCIJEFUSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922905

Procedure details

50B (240 g, 1.0 mol) is reacted with 3,4,5-trimethoxytoluene (182 g; 1.0 mol) in the presence of P2O5 (1.0 kg) and dichloromethane as described in Example 6 yielding white crystals, 220 g (54% ), mp 89-91° C.
Name
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step One
Name
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([C:10]=1[CH3:11])[C:7]([OH:9])=O.[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH3:26])[CH:19]=[C:20]([O:24][CH3:25])[C:21]=1[O:22][CH3:23].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([C:10]=1[CH3:11])[C:7]([C:17]1[C:18]([CH3:26])=[CH:19][C:20]([O:24][CH3:25])=[C:21]([O:22][CH3:23])[C:16]=1[O:15][CH3:14])=[O:9]

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1C)OC
Name
Quantity
182 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)C
Name
Quantity
1 kg
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=C(C(=O)C2=C(C(=C(C=C2C)OC)OC)OC)C1C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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